molecular formula C16H19N3O2 B1423489 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine CAS No. 1334147-20-4

3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine

Cat. No.: B1423489
CAS No.: 1334147-20-4
M. Wt: 285.34 g/mol
InChI Key: OPHUVZDLTOOXTM-UHFFFAOYSA-N
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Description

3-Nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine is a chemical compound with the CAS Registry Number 1334147-20-4 and a molecular formula of C16H19N3O2 . This benzene-1,4-diamine derivative features a 3-nitro substituent and an N-alkylated group derived from 2,4,6-trimethylbenzyl bromide, also known as mesitylene . The mesitylene group is a symmetrically substituted benzene ring with three methyl groups, which can impart significant steric bulk and influence the compound's properties in research applications . As a functionalized diamine, it serves as a valuable synthetic intermediate and building block in organic chemistry and materials science. Potential research applications include its use in the development of colorants and dyes, given its structural similarity to other aromatic diamines used in these fields . It may also be investigated as a ligand in organometallic chemistry, where the steric profile of the mesityl group can help stabilize metal complexes . The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-nitro-4-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-6-11(2)14(12(3)7-10)9-18-13-4-5-15(17)16(8-13)19(20)21/h4-8,18H,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHUVZDLTOOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=CC(=C(C=C2)N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Step

  • Starting Material: Mesitylene (1,3,5-trimethylbenzene).
  • Reagents: Mixed acid nitration mixture, typically a combination of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a weight ratio ranging from approximately 75:25 to 87:13.
  • Procedure:
    • The nitration mixture is added dropwise to mesitylene under controlled temperature conditions (20–100 °C).
    • The reaction is maintained for 30–35 minutes after addition, then warmed to 90–95 °C for an additional 30–35 minutes to complete nitration.
    • The product formed is 2,4,6-trimethyl-m-dinitrobenzene.
    • After reaction completion, the mixture is allowed to stand for phase separation.
    • The organic layer is neutralized and washed to purify the dinitro compound.

Reduction to Diamine

  • Catalyst: Nickel catalyst is commonly used for hydrogenation.
  • Solvent: Alcohols such as methanol, ethanol, or similar solvents.
  • Conditions:
    • The dinitro compound is placed in an autoclave with the catalyst and solvent.
    • The autoclave atmosphere is purged with nitrogen to remove air, then hydrogen gas is introduced.
    • Hydrogenation is carried out at temperatures between 50–120 °C and pressure of 1–4 MPa.
    • Stirring is maintained during the reaction for approximately 1–1.2 hours.
  • Outcome: Reduction of nitro groups to amino groups yields 2,4,6-trimethyl-m-phenylenediamine with high purity (up to 99.7%) and high yield (around 94%).

Attachment of 2,4,6-Trimethylphenylmethyl Group

  • This step involves the selective substitution or coupling of the benzene-1,4-diamine core with the 2,4,6-trimethylphenylmethyl moiety.
  • Typical methods include nucleophilic substitution or reductive amination, where the amine group on the benzene ring reacts with an aldehyde or halide derivative of 2,4,6-trimethylbenzyl.
  • Catalysts or coupling agents may be used to facilitate the formation of the N-substituted amine.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Purity (%)
1 Nitration Mesitylene + H₂SO₄/HNO₃ (75–87:13–25), 20–95 °C 2,4,6-trimethyl-m-dinitrobenzene Not specified High
2 Catalytic Hydrogenation Ni catalyst, MeOH, 50–120 °C, 1–4 MPa H₂ 2,4,6-trimethyl-m-phenylenediamine ~94 ~99.7
3 N-substitution/Coupling Benzene-1,4-diamine derivative + 2,4,6-trimethylbenzyl halide or aldehyde, catalyst 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine Variable High

Research Findings and Advantages

  • The described nitration and hydrogenation method offers a short synthetic route with high product purity and high yield .
  • The nickel catalyst used in the hydrogenation step exhibits long life cycle and maintains consistent activity , reducing costs.
  • The process avoids multiple steps like bromination and debromination, simplifying the synthesis and reducing environmental impact.
  • The method is scalable and suitable for industrial applications in dye and pharmaceutical intermediate production.

Notes on Analytical Characterization

  • Purity is typically confirmed by chromatographic and spectroscopic methods.
  • Crystallization and filtration after hydrogenation ensure removal of impurities.
  • Structural confirmation can be done by NMR, IR, and mass spectrometry.

This synthesis approach, primarily derived from the patented process for 2,4,6-trimethyl-m-phenylenediamine, provides a robust foundation for preparing the target compound this compound. Adaptations for the final substitution step depend on the availability of suitable benzene-1,4-diamine precursors and coupling reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine.

    Substitution: Formation of halogenated derivatives of the original

Biological Activity

3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine is an organic compound with significant biological activities attributed to its nitro and diamine functional groups. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H19N3O2C_{16}H_{19}N_{3}O_{2} and a molecular weight of 285.34 g/mol. It is synthesized primarily through the nitration of 1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically yields a product that can be purified via recrystallization or chromatography.

Biological Activity Overview

1. Antimicrobial Properties
Nitro-containing compounds are known for their antimicrobial activity. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA. For instance, compounds like metronidazole have been shown to produce toxic radicals upon reduction that bind covalently to DNA, leading to cell death .

Microorganism Activity
Streptococcus mutansSignificant inhibition observed
Escherichia coliModerate inhibition
Candida albicansVariable activity

2. Anticancer Activity
Nitro compounds have been studied for their potential anticancer effects. The nitro group can act as a pharmacophore that interacts with cellular targets. Research indicates that the reduction of nitro groups can lead to the formation of cytotoxic agents that induce apoptosis in cancer cells .

3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of nitro compounds. For example, certain derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group undergoes enzymatic reduction to form amines or nitroso derivatives which are more reactive and can interact with biomolecules.
  • Covalent Binding : The reactive intermediates formed from the reduction process can covalently bind to nucleophilic sites on proteins and nucleic acids, leading to functional inhibition or cellular damage.
  • Electrophilic Interactions : The compound may exhibit electrophilic behavior that allows it to interact with various targets within cells, including enzymes involved in metabolic pathways.

Case Study 1: Antibacterial Effects

A study evaluated the antibacterial activity of various nitro compounds against Streptococcus mutans. The results indicated that the compound exhibited an inhibition zone diameter of 40.7 mm, demonstrating significant antibacterial properties .

Case Study 2: Anticancer Potential

Research on nitro derivatives has shown that they can induce apoptosis in cancer cell lines through oxidative stress mechanisms. In vitro studies indicated that specific concentrations led to increased levels of reactive oxygen species (ROS), promoting cell death in targeted cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (N1-Position) Benzene Ring Substituents Molecular Weight Key Functional Groups
3-Nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine 2,4,6-Trimethylphenylmethyl 3-Nitro ~314.3* -NO₂, -NH₂, -CH₃ (steric)
3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine 4-Trifluoromethylbenzyl 3-Nitro 312.10 -NO₂, -NH₂, -CF₃ (EWG)
3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine N,N-Dimethyl 3-Methoxy 166.22 -OCH₃ (EDG), -N(CH₃)₂

*Calculated based on structure.

  • Electronic Effects: The nitro group (-NO₂) in the target compound and ’s analog is strongly electron-withdrawing (EWG), reducing electron density on the aromatic ring and polarizing the C-N bond. This contrasts with the methoxy group (-OCH₃) in ’s compound, which is electron-donating (EDG), increasing ring electron density . The 2,4,6-trimethylphenylmethyl group in the target compound provides steric bulk and moderate electron-donating effects via methyl groups, whereas the 4-trifluoromethylbenzyl group in introduces a potent EWG (-CF₃), enhancing electrophilicity .

Spectral and Analytical Data

Table 2: Comparative Spectral Data

Compound ¹H NMR Key Peaks (δ, ppm) HR-MS (m/z) [M+H]+
Target Compound Not provided in evidence Not available
3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine 4.40 (s, CH₂), 7.51–7.63 (aryl CF₃) 312.0957
3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine Not provided 166.22 (theoretical)
  • The trifluoromethylbenzyl compound () exhibits distinct aryl proton resonances at δ 7.51–7.63 ppm due to deshielding by the -CF₃ group, while the target compound’s trimethylphenyl group would show upfield-shifted methyl signals (~δ 2.2–2.5 ppm) and shielded aromatic protons .

Q & A

Basic: What are the optimal synthetic routes for 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or reductive amination approach. For example, coupling 3-nitro-1,4-benzenediamine with 2,4,6-trimethylbenzyl bromide under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction optimization includes temperature control (60–80°C) and stoichiometric balancing to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.7–7.6 ppm and methyl groups at δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 352.15) .
  • X-ray Crystallography : For definitive structural elucidation, especially to resolve steric effects from the 2,4,6-trimethylphenyl group .

Advanced: How can researchers resolve discrepancies between spectroscopic data and theoretical predictions?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or deviations in HR-MS) require:

  • Replication : Repeat synthesis and analysis to rule out experimental error.
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) or IR spectroscopy to cross-validate functional groups.
  • Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian software) to model expected spectra and compare with empirical data .

Advanced: What strategies can be employed to study the compound’s electrochemical behavior for potential catalytic applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in aprotic solvents (e.g., acetonitrile) with TBAPF6_6 as the electrolyte. Scan rates (50–200 mV/s) help identify redox peaks.
  • Theoretical Frameworks : Link results to Marcus theory for electron transfer kinetics or frontier molecular orbital (FMO) analysis to interpret redox potentials .

Basic: How can researchers optimize the purification of this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethanol/water or toluene/hexane based on solubility profiles.
  • Chromatography : Normal-phase silica gel columns with gradient elution (e.g., 5–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf_f ~0.3 in 1:3 ethyl acetate/hexane) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO or THF) to assess steric hindrance from the trimethylphenyl group.
  • Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps (using software like ORCA) to identify electrophilic/nucleophilic sites .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers. Refer to SDS guidelines for specific hazards .

Advanced: How to design experiments investigating the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • Metal Complexation Studies : React with transition metals (e.g., Cu(II) or Fe(III)) in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.
  • Single-Crystal X-ray Diffraction : Characterize the coordination geometry and compare with analogous ligands (e.g., pyridine derivatives) .

Advanced: What methodologies address contradictory results in catalytic efficiency studies?

Methodological Answer:

  • Control Experiments : Test for catalyst leaching (e.g., hot filtration test) or poisoning (e.g., adding mercury).
  • Kinetic Analysis : Use time-resolved spectroscopy or GC-MS to track intermediate species. Compare turnover frequencies (TOF) under varying conditions (pH, temperature) .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under inert gas (N2_2) at −20°C to prevent oxidation.
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., nitro group reduction to amine) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine

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